N-Cbz-N5-Boc-L-ornithine DCHA

Catalog No.
S14175302
CAS No.
M.F
C30H49N3O6
M. Wt
547.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-N5-Boc-L-ornithine DCHA

Product Name

N-Cbz-N5-Boc-L-ornithine DCHA

IUPAC Name

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C30H49N3O6

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2

InChI Key

DZDMNVANCXRHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

N-Cbz-N5-Boc-L-ornithine Dicyclohexylammonium Salt, commonly referred to as N-Cbz-N5-Boc-L-ornithine DCHA, is a derivative of the amino acid ornithine. This compound features a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the amino group and a tert-butyloxycarbonyl (Boc) protecting group on the side chain amine. Its chemical formula is C15H28N2O6C_{15}H_{28}N_{2}O_{6}, with a molecular weight of approximately 332.39 g/mol . The presence of these protective groups enhances its stability and solubility, making it suitable for various chemical and biological applications.

Typical for amino acids and their derivatives. These include:

  • Peptide Bond Formation: The protected amino groups can react with carboxylic acids or other amines to form peptide bonds, which is essential in peptide synthesis.
  • Deprotection Reactions: The Cbz and Boc groups can be selectively removed under acidic or basic conditions, allowing for the generation of free ornithine for further reactions or biological studies.
  • Coupling Reactions: The compound is often used in coupling reactions to synthesize more complex peptides or peptidomimetics, leveraging its reactive amine functionalities.

N-Cbz-N5-Boc-L-ornithine DCHA exhibits biological activities primarily due to its ornithine backbone, which plays a crucial role in various metabolic pathways. Ornithine is involved in the urea cycle and is a precursor for the synthesis of polyamines, which are vital for cell growth and differentiation. Additionally, derivatives of ornithine have been studied for their potential therapeutic effects in conditions such as:

  • Cancer: Some studies suggest that ornithine derivatives may inhibit tumor growth and modulate immune responses.
  • Metabolic Disorders: Given its role in the urea cycle, ornithine derivatives could be beneficial in treating disorders related to ammonia toxicity.

The synthesis of N-Cbz-N5-Boc-L-ornithine DCHA typically involves several key steps:

  • Protection of Ornithine: The amino groups of L-ornithine are protected using Cbz and Boc groups. This can be achieved through reactions with appropriate anhydrides or chlorides.
  • Formation of Dicyclohexylammonium Salt: The free base form of N-Cbz-N5-Boc-L-ornithine can then be converted into its dicyclohexylammonium salt by reacting it with dicyclohexylamine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological applications .

N-Cbz-N5-Boc-L-ornithine DCHA has several applications across different fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and peptidomimetics due to its reactive functional groups.
  • Drug Development: As a precursor for biologically active compounds, it is explored in drug design and development, particularly in oncology and metabolic disorders.
  • Biochemical Research: It is utilized in various biochemical assays to study ornithine metabolism and related pathways.

Studies on N-Cbz-N5-Boc-L-ornithine DCHA have focused on its interactions with enzymes involved in amino acid metabolism. For example:

  • Enzyme Substrates: Research indicates that ornithine derivatives can act as substrates for certain enzymes, influencing metabolic pathways.
  • Binding Studies: Interaction studies using radiolabeled forms have been conducted to understand how these compounds bind to target proteins, providing insights into their mechanism of action .

Several compounds share structural similarities with N-Cbz-N5-Boc-L-ornithine DCHA. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Boc-L-arginineContains a Boc group on the side chainMore basic due to guanidino group
N-Cbz-L-citrullineCbz protection on citrullineDifferent side chain structure
N-Boc-L-aspartic acidBoc protection on aspartic acidContains an additional carboxylic acid group
L-OrnithineUnprotected formLacks protective groups, more reactive

N-Cbz-N5-Boc-L-ornithine DCHA stands out due to its dual protection strategy, enhancing stability while allowing for selective deprotection during synthesis.

Synthetic Pathways for N-Carbobenzyloxy-N5-tert-Butoxycarbonyl-L-ornithine Dicyclohexylammonium Salt

The synthesis of N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine dicyclohexylammonium salt represents a sophisticated approach to amino acid protection that combines two orthogonal protecting group strategies [2]. The synthetic pathway typically involves the sequential protection of ornithine's amino groups, where the alpha-amino group is protected with the carbobenzyloxy group and the delta-amino group is protected with the tert-butoxycarbonyl group [3] [4]. This dual protection strategy provides enhanced stability and selective deprotection capabilities essential for complex peptide synthesis applications [2] [5].

The formation of the dicyclohexylammonium salt occurs as a final step to improve the compound's crystallinity and handling properties [5] [6]. The salt formation process involves treating the protected ornithine acid with dicyclohexylamine in appropriate solvents, resulting in improved solubility characteristics and enhanced purification efficiency [5].

Stepwise Protection and Deprotection Strategies

The stepwise protection strategy for N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine synthesis follows established protocols for orthogonal amino acid protection [2] [7] [4]. The initial step involves protection of the delta-amino group with tert-butoxycarbonyl anhydride under basic conditions, typically using triethylamine or sodium bicarbonate as the base [4] [8]. This reaction proceeds selectively due to the higher nucleophilicity of the terminal amino group compared to the alpha-amino group [2] [4].

Following tert-butoxycarbonyl protection, the carbobenzyloxy group is introduced at the alpha-amino position using carbobenzyloxy chloride or carbobenzyloxy-N-hydroxysuccinimide ester [4] [8]. The reaction conditions require careful pH control to maintain optimal nucleophilicity while preventing side reactions [8] [9]. Temperature control during this step is critical, with reactions typically conducted at temperatures between 0°C and room temperature to minimize racemization [4] [8].

The deprotection sequence follows the reverse order, with carbobenzyloxy removal achieved through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [10] [11] [12]. The tert-butoxycarbonyl group is subsequently removed using trifluoroacetic acid in dichloromethane or hydrogen chloride in organic solvents [13] [14] [8]. This orthogonal deprotection strategy allows for selective amino group exposure during peptide synthesis applications [2] [4].

Comparative Analysis of Carbobenzyloxy and tert-Butoxycarbonyl Protection in Ornithine Synthesis

The comparative analysis of carbobenzyloxy and tert-butoxycarbonyl protection strategies reveals distinct advantages and limitations for each approach [2] [4] [8]. Carbobenzyloxy protection offers excellent stability under basic conditions and provides reliable protection during nucleophilic substitution reactions [4] [8]. The carbobenzyloxy group demonstrates superior resistance to acidic conditions compared to tert-butoxycarbonyl, making it suitable for multi-step syntheses involving acid-catalyzed transformations [8] [15].

Protection StrategyTypical Yield RangeDeprotection MethodStability ProfileCost Factor
Carbobenzyloxy Protection65-85%Catalytic HydrogenolysisHigh under basic/neutral conditionsMedium
tert-Butoxycarbonyl Protection70-90%Acid treatmentHigh under basic conditionsLow
Fluorenylmethoxycarbonyl Protection60-80%Base treatmentModerate stabilityMedium
Dual Carbobenzyloxy/tert-Butoxycarbonyl55-75%Sequential deprotectionEnhanced selectivityHigh

The tert-butoxycarbonyl group provides economic advantages due to lower reagent costs and simpler installation procedures [14] [8]. However, its acid lability requires careful handling in synthetic sequences involving acidic conditions [13] [14]. The combination of both protecting groups in N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine provides optimal orthogonality, allowing selective deprotection of either amino group without affecting the other [2] [7].

Optimization of Dicyclohexylammonium Salt Formation in Amino Acid Derivatives

The optimization of dicyclohexylammonium salt formation represents a critical aspect of N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine synthesis [5] [6]. The salt formation process requires precise control of stoichiometric ratios, with optimal results achieved using equimolar amounts of the protected ornithine acid and dicyclohexylamine [5] [6]. Solvent selection plays a crucial role, with dichloromethane and ethyl acetate providing superior crystallization properties compared to polar protic solvents [5] [16].

Temperature control during salt formation affects both yield and crystal quality, with optimal conditions typically maintained between 0°C and 25°C [16] [17]. The crystallization process benefits from slow cooling and controlled evaporation techniques, which promote the formation of high-quality crystals with improved purity profiles [16] [17]. The resulting dicyclohexylammonium salts demonstrate enhanced stability and reduced hygroscopicity compared to the free acid forms [5] [6].

The conversion of dicyclohexylammonium salts back to free acids requires treatment with ice-cold aqueous potassium hydrogen sulfate solution, followed by extraction with dichloromethane [5]. This conversion process achieves quantitative yields when performed under controlled conditions, with the recovered free acid maintaining its stereochemical integrity [5] [6].

Advances in Reagent Selection and Reaction Conditions

Recent advances in reagent selection and reaction conditions have significantly improved the efficiency and selectivity of N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine dicyclohexylammonium salt synthesis [18] [19]. The development of improved coupling reagents and optimized reaction conditions has enhanced both yield and stereochemical purity [18] [19]. Modern synthetic approaches emphasize the use of environmentally benign solvents and catalysts while maintaining high reaction efficiency [11] [12].

Role of Bases, Solvents, and Temperature Control

The selection of appropriate bases plays a fundamental role in the successful synthesis of N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine derivatives [18] [19]. Triethylamine serves as the preferred base for tert-butoxycarbonyl protection reactions due to its optimal basicity and low nucleophilicity [4] [8]. The base concentration requires careful optimization, with typical loadings ranging from 1.1 to 2.0 equivalents relative to the amino acid substrate [18] [19].

Sodium bicarbonate provides an alternative base option for aqueous-organic biphasic reactions, offering improved pH buffering capacity and reduced side product formation [2] [4]. The choice between organic and inorganic bases depends on the specific reaction conditions and desired selectivity profiles [18] [19]. Diisopropylethylamine offers advantages in sterically hindered systems where traditional bases may exhibit reduced efficiency [8] [19].

Solvent selection significantly impacts reaction rates, selectivity, and product isolation efficiency [18] [20]. Dichloromethane remains the preferred solvent for carbobenzyloxy protection reactions due to its optimal polarity and chemical inertness [4] [8]. Tetrahydrofuran provides enhanced solubilization for polar substrates while maintaining compatibility with organometallic reagents [18] [19]. The use of solvent mixtures, particularly dichloromethane-dimethylformamide combinations, can improve reaction homogeneity and reduce reaction times [11] [12].

Temperature control throughout the synthesis process affects both reaction kinetics and product stereochemistry [18] [20]. Optimal temperatures for protection reactions typically range from 0°C to 25°C, with lower temperatures favoring reduced racemization and side product formation [8] [18]. The temperature profile during salt formation influences crystal morphology and purity, with gradual cooling protocols producing superior crystalline products [16] [17].

Catalytic and Non-catalytic Hydrogenolysis of Carbobenzyloxy Groups

The hydrogenolysis of carbobenzyloxy groups represents a critical deprotection step in N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine synthesis [10] [11] [12]. Catalytic hydrogenolysis using palladium on carbon remains the standard method, with reaction conditions typically involving atmospheric hydrogen pressure at room temperature [10] [12]. The catalyst loading requires optimization based on substrate concentration and desired reaction rate, with typical loadings ranging from 5 to 20 weight percent relative to the protected substrate [10] [11].

Alternative hydrogen sources, including ammonium formate and sodium borohydride, provide safer alternatives to gaseous hydrogen while maintaining reaction efficiency [11] [12]. Ammonium formate-mediated hydrogenolysis proceeds under mild conditions and eliminates the need for high-pressure hydrogen handling [11] [12]. The reaction mechanism involves palladium-catalyzed hydrogen transfer from the formate donor to the carbobenzyloxy substrate [11] [12].

Non-catalytic deprotection methods offer advantages in systems where catalytic methods may be incompatible [8] [15]. Treatment with hydrogen bromide in acetic acid provides efficient carbobenzyloxy removal under anhydrous conditions [8]. Trimethylsilyl iodide offers an alternative non-catalytic approach, particularly useful for acid-sensitive substrates [8] [15]. These methods require careful optimization to minimize side reactions and maintain product integrity [8] [15].

The choice between catalytic and non-catalytic methods depends on substrate compatibility, scalability requirements, and downstream processing considerations [10] [11] [12]. Catalytic methods generally provide superior atom economy and environmental compatibility, while non-catalytic approaches offer greater tolerance for catalyst-poisoning functional groups [8] [15].

Purification and Isolation Techniques for Protected Ornithine Dicyclohexylammonium Salts

The purification and isolation of N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine dicyclohexylammonium salt requires sophisticated separation techniques to achieve pharmaceutical-grade purity [16] [17] [21]. Modern purification strategies combine multiple orthogonal separation principles to remove both organic and inorganic impurities while preserving stereochemical integrity [16] [17]. The development of scalable purification protocols has enabled efficient production of high-purity material for commercial applications [22] [23].

Extraction and Crystallization Approaches

Extraction-based purification methods provide efficient initial purification for N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine dicyclohexylammonium salt [16] [21]. Liquid-liquid extraction using dichloromethane-water systems effectively removes polar impurities while retaining the protected ornithine derivative in the organic phase [5] [21]. The pH adjustment of the aqueous phase to approximately 2.0 using dilute hydrochloric acid enhances separation efficiency by suppressing ionization of carboxylic acid impurities [21].

Sequential extraction protocols employ multiple solvent systems to achieve comprehensive impurity removal [21] [24]. Initial extraction with ethyl acetate removes non-polar byproducts, followed by dichloromethane extraction to isolate the target compound [21]. Final washing with saturated sodium chloride solution removes residual water-soluble impurities and improves product recovery [21] [24].

Crystallization represents the primary purification method for achieving high-purity N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine dicyclohexylammonium salt [16] [17]. Recrystallization from ethanol-water mixtures provides optimal crystal quality and purity profiles [16] [21]. The crystallization process requires careful temperature control, with initial dissolution at 60-70°C followed by controlled cooling to room temperature [16] [17].

Purification MethodPurity AchievedRecovery YieldProcessing TimeSolvent RequirementsIndustrial Feasibility
Crystallization from Ethanol92-96%75-85%8-12 hoursEthanolHigh
Dicyclohexylammonium Salt Formation95-99%80-92%4-8 hoursDichloromethaneMedium
Ion Exchange Chromatography98-99.5%85-95%12-24 hoursWater/BufferHigh
Extraction-Crystallization90-95%70-80%6-10 hoursMixed SolventsMedium

The addition of anti-solvents, particularly petroleum ether or hexane, facilitates controlled precipitation and improves crystal morphology [16] [17]. Seeding techniques using pre-formed crystals of the desired polymorph enhance crystallization reproducibility and reduce induction periods [16] [17]. The resulting crystals demonstrate improved filtration characteristics and reduced drying times compared to amorphous materials [16] [17].

Diastereomeric Salt Resolution and Racemate Separation

Diastereomeric salt resolution provides an essential method for obtaining enantiopure N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine from racemic mixtures [25] [26] [27]. The resolution process typically employs chiral acids such as tartaric acid or mandelic acid to form diastereomeric salt pairs with different solubility profiles [25] [26]. The selection of resolving agents requires systematic screening to identify optimal combinations that provide both high selectivity and practical yields [25] [27].

The resolution process begins with the formation of diastereomeric salts through treatment of racemic N-carbobenzyloxy-N5-tert-butoxycarbonyl-ornithine with the chosen chiral resolving agent [25] [26]. Solvent selection critically affects resolution efficiency, with alcoholic solvents generally providing superior discrimination between diastereomers [26] [27]. The crystallization conditions, including temperature, concentration, and seeding protocols, require optimization for each specific resolving agent system [25] [26].

Fractional crystallization techniques enable the separation of diastereomeric salt pairs based on their differential solubilities [26] [27]. The less soluble diastereomer typically crystallizes first, allowing its isolation through filtration [25] [26]. Multiple recrystallization cycles may be necessary to achieve desired enantiomeric excess levels, with each cycle improving optical purity at the expense of overall yield [26] [27].

The recovery of enantiopure N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine from the resolved diastereomeric salts requires careful decomposition procedures [25] [27]. Treatment with dilute hydrochloric acid converts the salt back to the free amino acid, which can then be converted to the dicyclohexylammonium salt following standard protocols [5] [25]. The resolving agent can be recovered and recycled, improving the overall economics of the resolution process [25] [26].

Alternative resolution methods, including enzymatic resolution and chromatographic separation, offer complementary approaches for specific applications [28] [29]. Enzymatic methods utilize stereoselective enzymes to preferentially hydrolyze one enantiomer, leaving the desired stereoisomer intact [28]. Chromatographic resolution employs chiral stationary phases to achieve enantiomeric separation, although scale limitations may restrict industrial applications [29].

Scalability and Yield Optimization in Laboratory and Industrial Contexts

The transition from laboratory-scale to industrial production of N-carbobenzyloxy-N5-tert-butoxycarbonyl-L-ornithine dicyclohexylammonium salt requires comprehensive optimization of synthetic and purification processes [22] [23] [30]. Scale-up considerations encompass reaction kinetics, heat transfer, mass transfer, and safety parameters that become increasingly important at larger scales [22] [30]. Industrial production demands robust processes that maintain product quality while achieving economic viability [23] [31].

Fermentation-based approaches for ornithine production have achieved significant scale advantages, with engineered Corynebacterium glutamicum strains producing ornithine at concentrations exceeding 18 grams per liter [22] [23]. The optimization of fermentation conditions, including nutrient composition, pH control, and aeration parameters, has improved yields by up to 197% compared to unoptimized conditions [22] [18]. Response surface methodology has proven particularly effective for identifying optimal fermentation parameters [22] [18].

Process intensification strategies, including continuous flow reactors and integrated reaction-separation systems, offer advantages for large-scale synthesis [30] [31]. Continuous flow processing provides superior temperature control and reduced reaction times compared to batch processes [30]. The integration of in-line purification steps, such as crystallization and extraction, reduces processing time and improves overall efficiency [30] [31].

The economic optimization of industrial processes requires careful consideration of raw material costs, energy consumption, and waste disposal expenses [22] [23] [31]. The development of green chemistry approaches, including solvent recycling and waste minimization strategies, improves both environmental impact and process economics [31]. Lifecycle assessment methodologies provide comprehensive evaluation frameworks for comparing different synthetic approaches [23] [31].

Comparative Assessment of Synthesis Efficiency with Alternative Protected Ornithine Derivatives

The comparative assessment of N-carbobenzyloxy-N5-tert-Butoxycarbonyl-L-ornithine dicyclohexylammonium salt synthesis efficiency relative to alternative protected ornithine derivatives reveals distinct advantages and limitations for each approach [2] [32] [33]. Traditional single protection strategies using either carbobenzyloxy or tert-butoxycarbonyl groups alone provide simplified synthetic sequences but reduced selectivity options [2] [8]. The dual protection approach offers enhanced synthetic flexibility at the cost of increased complexity and reagent consumption [2] [7].

Fluorenylmethoxycarbonyl-protected ornithine derivatives provide orthogonal deprotection capabilities compatible with solid-phase peptide synthesis protocols [2] [9]. The fluorenylmethoxycarbonyl group exhibits excellent stability under acidic conditions while remaining labile to basic treatment with piperidine [8] [9]. However, the higher cost of fluorenylmethoxycarbonyl reagents and specialized handling requirements limit its application in large-scale synthesis [8] [9].

Protection StrategyTypical Yield RangeReaction Temperature RangeDeprotection ConditionsScale SuitabilityCost Factor
Carbobenzyloxy Protection65-85%20-25°CCatalytic HydrogenolysisLaboratoryMedium
tert-Butoxycarbonyl Protection70-90%20-25°CAcid TreatmentLaboratory to PilotLow
Fluorenylmethoxycarbonyl Protection60-80%20-25°CBase TreatmentLaboratory to IndustrialMedium
Dual Carbobenzyloxy/tert-Butoxycarbonyl55-75%20-25°CSequential DeprotectionLaboratoryHigh
Enzymatic Hydrolysis80-95%37-45°CNot ApplicableIndustrialMedium
Microbial Fermentation85-95%30-37°CNot ApplicableIndustrialLow

The evaluation of synthetic efficiency must consider both chemical yield and practical factors such as reaction time, purification requirements, and waste generation [31] [32]. Enzymatic and fermentation-based approaches achieve superior overall yields but require specialized equipment and expertise [22] [23]. Chemical synthesis methods provide greater flexibility and control over product specifications while demanding more sophisticated purification protocols [16] [17].

Environmental impact assessment reveals significant differences between synthetic approaches, with fermentation methods generally producing lower carbon footprints and reduced solvent consumption [22] [23] [31]. However, the requirement for sterile conditions and complex downstream processing may offset some environmental advantages [22] [31]. Life cycle analysis provides comprehensive evaluation frameworks for comparing the total environmental impact of different synthetic strategies [23] [31].

Protection Strategies for Selective Functionalization

The dual protection strategy employed in N-Cbz-N5-Boc-L-ornithine DCHA provides exceptional versatility in solid-phase peptide synthesis protocols. The carbobenzyloxy protecting group exhibits stability under basic conditions typically employed in 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, while remaining susceptible to hydrogenolytic cleavage using palladium-catalyzed hydrogenation [3] [4]. This orthogonal reactivity pattern allows for selective deprotection sequences that can be tailored to specific synthetic requirements.

The tert-butyloxycarbonyl protection of the ornithine side chain demonstrates remarkable stability under the piperidine-mediated deprotection conditions used for Fmoc removal [5] [4]. Research has demonstrated that Boc-protected amino groups can withstand repeated exposure to 20% piperidine in dimethylformamide (DMF) without significant decomposition, maintaining structural integrity throughout extended synthesis cycles [4]. The selective removal of Boc groups can be achieved using trifluoroacetic acid (TFA) treatment, which proceeds through a carbocation mechanism that results in rapid and quantitative deprotection [5] [3].

Studies have shown that the combination of Cbz and Boc protection provides superior selectivity compared to alternative protection schemes [6]. The differential stability of these protecting groups under various reaction conditions enables the development of sophisticated synthetic strategies for complex peptide targets. Water-mediated deprotection protocols have been developed that demonstrate excellent chemoselectivity, achieving deprotection yields ranging from 90% to 97% while preserving other acid-labile groups [5].

Compatibility with Automated Peptide Synthesizers

N-Cbz-N5-Boc-L-ornithine DCHA exhibits exceptional compatibility with automated peptide synthesis platforms, particularly those employing Boc chemistry protocols [7] [8]. The compound's solubility profile in standard peptide synthesis solvents, including dimethylformamide and dichloromethane, ensures consistent delivery and coupling efficiency in automated systems [7] [4].

Automated synthesizers utilizing in situ neutralization protocols have demonstrated enhanced performance when incorporating N-Cbz-N5-Boc-L-ornithine DCHA derivatives [4]. These systems achieve cycle times of approximately 15 minutes per residue incorporation, with coupling efficiencies exceeding 99% when using appropriate activating agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) [7] [4].

The dicyclohexylammonium salt form provides enhanced stability during storage and handling in automated synthesis environments [1]. This salt formation prevents premature hydrolysis of the carboxyl group while maintaining the compound's reactivity toward coupling reagents [1]. Continuous-flow peptide synthesizers have successfully incorporated N-Cbz-N5-Boc-L-ornithine DCHA derivatives, achieving yields of 85-92% in the synthesis of modified peptides containing ornithine residues [9].

Use in the Synthesis of Modified Peptides and Peptidomimetics

Incorporation into Bioactive Peptides

The incorporation of N-Cbz-N5-Boc-L-ornithine DCHA into bioactive peptides has enabled the development of novel therapeutic agents with enhanced pharmacological properties [10] [11]. The ornithine residue serves as a structural mimic of lysine while providing a shorter side chain length, which can significantly impact peptide conformation and biological activity [6] [12].

Research has demonstrated that ornithine-containing peptides exhibit altered binding affinities to target receptors compared to their lysine-containing counterparts [12] [13]. The reduced side chain length of ornithine (containing four methylene groups versus five in lysine) results in distinct spatial arrangements that can enhance or diminish specific protein-protein interactions [13] [14]. This structural modification has been exploited in the development of somatostatin analogues, where ornithine substitution has led to improved receptor selectivity and metabolic stability [15].

Cyclic peptides incorporating ornithine residues have shown particular promise in drug development applications [16] [17]. The ornithine side chain can serve as a site for intramolecular cyclization reactions, creating conformationally constrained peptides with enhanced biological activity [16]. Studies have reported that ornithine-containing cyclic peptides demonstrate improved resistance to proteolytic degradation while maintaining target specificity [17] [14].

Applications in the Design of Enzyme Inhibitors and Substrate Analogues

N-Cbz-N5-Boc-L-ornithine DCHA has found extensive use in the development of enzyme inhibitors, particularly those targeting ornithine-metabolizing enzymes [18] [12] [19]. The compound serves as a structural foundation for designing competitive inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis [19] [20].

Novel ornithine decarboxylase inhibitors derived from N-Cbz-N5-Boc-L-ornithine DCHA have demonstrated significantly higher potency compared to α-difluoromethylornithine (DFMO), the current clinical standard [19] [21]. These inhibitors form covalent adducts with the enzyme's pyridoxal phosphate cofactor, resulting in irreversible inhibition with IC50 values in the nanomolar range [19] [21]. X-ray crystallographic studies have revealed the precise binding mode of these inhibitors within the enzyme active site, providing structural insights for rational drug design [19].

The development of substrate analogues based on the ornithine scaffold has led to the discovery of selective inhibitors for other enzymes in ornithine metabolism [18] . Studies have identified ornithine analogues that selectively inhibit L-ornithine-N5-monooxygenase (PvdA), demonstrating potential as novel antimicrobial agents [18]. These compounds exhibit binding energies of -12.8 kcal/mol, significantly higher than the natural substrate, indicating enhanced binding affinity [18].

Relevance to Bioconjugation and Click Chemistry Methodologies

Functional Group Orthogonality in Complex Assemblies

The dual protection strategy inherent in N-Cbz-N5-Boc-L-ornithine DCHA provides exceptional functional group orthogonality that is essential for sophisticated bioconjugation applications [23] [24]. The compound's amino groups can be selectively revealed through distinct deprotection protocols, enabling sequential conjugation reactions with different molecular payloads [23] [25].

Click chemistry applications have leveraged the orthogonal reactivity of N-Cbz-N5-Boc-L-ornithine DCHA derivatives in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [24] [26]. The ornithine side chain can be functionalized with azide groups through selective deprotection followed by diazotization protocols, creating bioorthogonal handles for subsequent click reactions [24] [27]. These azide-functionalized ornithine derivatives exhibit excellent stability under physiological conditions while maintaining high reactivity toward alkyne-containing partners [26] [25].

Strain-promoted alkyne-azide cycloaddition (SPAAC) reactions have been successfully implemented using N-Cbz-N5-Boc-L-ornithine DCHA-derived building blocks [24] [25]. The absence of copper catalyst requirements in SPAAC reactions makes these systems particularly attractive for biological applications, as they eliminate concerns regarding metal toxicity [25]. Studies have demonstrated that ornithine-based SPAAC conjugates maintain structural integrity and biological activity following conjugation [25].

Linker Strategies for Targeted Delivery Systems

N-Cbz-N5-Boc-L-ornithine DCHA has been employed as a key component in the development of linker systems for targeted drug delivery applications [28] [29]. The compound's dual amino functionality provides multiple sites for conjugation, enabling the creation of branched linker architectures that can accommodate multiple drug molecules or targeting moieties [28] [29].

Siderophore-antibiotic conjugates have been developed using ornithine-derived linkers that maintain the iron-binding properties essential for bacterial recognition [28] [29]. These conjugates exploit bacterial iron uptake systems to deliver antimicrobial agents directly to target organisms [28]. The ornithine scaffold provides the necessary structural framework for siderophore functionality while enabling antibiotic attachment through the protected amino groups [28].

Antibody-drug conjugates (ADCs) have incorporated N-Cbz-N5-Boc-L-ornithine DCHA-derived linkers to achieve controlled drug release profiles [30]. The differential stability of the Cbz and Boc protecting groups enables the design of linkers with tunable cleavage kinetics, allowing for optimization of therapeutic windows [30]. Studies have shown that ornithine-based ADC linkers demonstrate superior stability in circulation while maintaining efficient intracellular drug release [30].

Implications for Structure-Activity Relationship (SAR) Studies

N-Cbz-N5-Boc-L-ornithine DCHA serves as a valuable scaffold for systematic structure-activity relationship investigations in peptide and protein chemistry [31] [32]. The compound's structural features enable precise modifications that can be correlated with biological activity, providing insights into the molecular determinants of peptide function [31] [32].

Systematic modification of the ornithine side chain length has revealed critical structure-activity relationships in bioactive peptides [32] [33]. Studies have demonstrated that the four-carbon side chain of ornithine provides optimal binding interactions for certain receptor subtypes, while longer or shorter chains result in diminished activity [32]. These findings have informed the rational design of peptide therapeutics with enhanced selectivity profiles [32].

The impact of protection group selection on peptide properties has been extensively studied using N-Cbz-N5-Boc-L-ornithine DCHA derivatives [34] [35]. Research has shown that the choice of protecting groups can significantly influence peptide solubility, stability, and biological activity [34]. The Cbz group, in particular, has been found to enhance lipophilicity while maintaining adequate aqueous solubility for biological applications [34].

Conformational studies using N-Cbz-N5-Boc-L-ornithine DCHA-containing peptides have revealed the importance of side chain flexibility in biological recognition [31] [14]. The ornithine side chain provides sufficient conformational freedom to adopt optimal binding conformations while maintaining structural constraints that prevent excessive flexibility [14]. This balance between flexibility and constraint has been identified as a key factor in determining peptide selectivity and potency [31] [14].

Emerging Trends in Medicinal and Diagnostic Chemistry Utilizing Protected Ornithine Derivatives

Recent advances in medicinal chemistry have highlighted the growing importance of protected ornithine derivatives, particularly N-Cbz-N5-Boc-L-ornithine DCHA, in the development of next-generation therapeutics [33] [19]. The compound's unique structural properties have enabled the exploration of novel drug design strategies that leverage the ornithine scaffold for enhanced pharmacological activity [33] [19].

The development of ornithine-based enzyme inhibitors has emerged as a promising therapeutic strategy for treating various diseases [19] [20]. Novel ornithine decarboxylase inhibitors derived from N-Cbz-N5-Boc-L-ornithine DCHA have entered clinical development for cancer therapy applications [19] [20]. These compounds demonstrate superior potency compared to existing treatments while exhibiting improved selectivity profiles [19] [21].

Diagnostic applications of protected ornithine derivatives have gained significant attention in recent years [36] [37]. The ornithine metabolic pathway has been identified as a source of valuable biomarkers for various disease states, including Alzheimer's disease and metabolic disorders [36] [37] [38]. Analytical methods utilizing derivatized ornithine compounds have enabled sensitive detection and quantification of these biomarkers in biological samples [36] [37].

The integration of ornithine derivatives into personalized medicine approaches represents an emerging trend in diagnostic chemistry [37] [38]. Targeted metabolomics protocols employing N-Cbz-N5-Boc-L-ornithine DCHA-derived standards have been developed for the precise quantification of ornithine cycle metabolites in cerebrospinal fluid and plasma samples [38]. These methods provide valuable insights into disease progression and treatment response, enabling more effective therapeutic interventions [38].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

547.36213629 g/mol

Monoisotopic Mass

547.36213629 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

Explore Compound Types